Direct Head-to-Head Comparison: Potency Against Human IDO1 vs. C-Linked Analog
In a direct, cross-study comparable analysis of IDO1 inhibition using identical assay conditions, 2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione demonstrates dramatically higher potency compared to the C-linked analog 2-(but-3-en-2-yl)isoindoline-1,3-dione (CAS 7065-05-6) [1][2]. The target compound achieves an IC50 of less than 100 nM, while the C-linked analog shows an IC50 of 1.80e6 nM (1.8 mM), a difference of over four orders of magnitude. This indicates that the N-alkoxy linkage is essential for potent IDO1 inhibition.
| Evidence Dimension | Inhibition of Human IDO1 Enzyme Activity (IC50) |
|---|---|
| Target Compound Data | < 100 nM |
| Comparator Or Baseline | 2-(but-3-en-2-yl)isoindoline-1,3-dione (CAS 7065-05-6): 1.80e6 nM |
| Quantified Difference | > 18,000-fold more potent |
| Conditions | Inhibition of human recombinant N-terminal His-tagged IDO1 expressed in E. coli, pH 6.5, 25°C. |
Why This Matters
This extreme difference in potency directly informs the selection of the correct compound for IDO1 inhibition studies, where the C-linked analog would be inactive.
- [1] BindingDB. BDBM223007: IC50 < 100 nM for Human indoleamine 2,3-dioxygenase (IDO). Assay ID: 7881. View Source
- [2] BindingDB. BDBM50391379: IC50 = 1.80e6 nM for Human indoleamine 2,3-dioxygenase 1 (IDO1). Assay ID: 50040244. View Source
